molecular formula C7H7ClN2O3 B2558319 6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride CAS No. 2172542-90-2

6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B2558319
CAS No.: 2172542-90-2
M. Wt: 202.59
InChI Key: DBMYGEYTCUWCGY-UHFFFAOYSA-N
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Description

6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol . This compound is known for its unique structure, which includes an amino group, a formyl group, and a carboxylic acid group attached to a pyridine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride typically involves the reaction of 6-amino-5-formylpyridine-3-carboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as water or ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl and carboxylic acid groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in scientific research and industrial applications .

Biological Activity

6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride is a heterocyclic compound notable for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with three functional groups: an amino group, a formyl group, and a carboxylic acid. Its molecular formula is C7_7H8_8N2_2O3_3·HCl, with a molecular weight of approximately 192.7 g/mol. The presence of these functional groups allows for various chemical interactions, making it a versatile candidate for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.
  • Chemical Reactivity : The formyl and carboxylic acid groups can participate in chemical reactions that modulate enzymatic activity and influence metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Experimental Data

  • Cytotoxicity Studies : In vitro assays have shown that derivatives of pyridine compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer). These studies highlight the potential of pyridine derivatives to act as anticancer agents .
  • Combination Therapy : Some studies have explored the use of pyridine derivatives in combination with established chemotherapeutics, revealing enhanced cytotoxic effects. For instance, certain derivatives showed improved efficacy when combined with small molecule inhibitors targeting specific cancer pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
6-Aminonicotinic AcidAmino group at position 6 on a pyridine ringLacks formyl group; primarily studied for metabolic roles
5-Amino-2-pyridinecarboxylic AcidAmino group at position 5; carboxylic acid presentNo formyl group; limited application scope compared to 6-amino derivative
6-Amino-2,3,4,5-tetrahydro-pyridine-3-carboxylic AcidTetrahydro structure; contains an ester functionalityDifferent saturation level; varied reactivity profile

The combination of functional groups in this compound enhances its reactivity and potential applications in drug development compared to its analogs.

Properties

IUPAC Name

6-amino-5-formylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3.ClH/c8-6-5(3-10)1-4(2-9-6)7(11)12;/h1-3H,(H2,8,9)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMYGEYTCUWCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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